molecular formula C10H15N2Na3O7 B1199972 Trisodium HEDTA CAS No. 139-89-9

Trisodium HEDTA

Cat. No. B1199972
CAS RN: 139-89-9
M. Wt: 344.2 g/mol
InChI Key: WHNXAQZPEBNFBC-UHFFFAOYSA-K
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Description

Trisodium HEDTA, like other complex compounds involving sodium, EDTA, and similar ligands, plays a crucial role in various applications due to its chelating properties. Studies often focus on the synthesis, structural characterization, and applications of such compounds, indicating their importance in fields ranging from medical imaging to environmental chemistry.

Synthesis Analysis

The synthesis of complex compounds often involves reactions under specific conditions to ensure the formation of the desired product. For example, the synthesis of trisodium triborate involves hydrolysis or thermal treatment processes, showcasing the variety of synthesis methods that can be applied to similar compounds (Andrieux et al., 2010).

Molecular Structure Analysis

The determination of molecular structures is critical, as seen in the crystallographic studies of various compounds. These studies provide insights into the coordination geometry and bonding environment, which are essential for understanding the chemical behavior of compounds (Smith et al., 2015).

Chemical Reactions and Properties

The chemical reactivity and properties of compounds like this compound can be inferred from studies on their stability, chelating ability, and reactions with other substances. For example, the study on EDTA and its salts highlights their chelating properties and cytotoxic effects, which could be relevant when considering the chemical behavior of this compound in various contexts (Lanigan & Yamarik, 2002).

Physical Properties Analysis

Investigations into the physical properties, such as solubility, viscosity, and thermal behavior, are crucial for understanding how compounds like this compound can be applied in different domains. For instance, the characterization of mangafodipir trisodium provides valuable information on its solubility, viscosity, and isotonic properties, which are significant for its application as a contrast agent (Tirkkonen et al., 1997).

Chemical Properties Analysis

The chemical properties, including reactivity with metal ions and stability in various conditions, define the potential applications of compounds. The surfactant properties of N-hexadecyl ethylenediamine triacetic acid and its trisodium salt, for example, demonstrate the diverse functionality of these compounds in chelating metal ions and their use in surfactant applications (Wang et al., 2004).

Scientific Research Applications

  • Chelation Therapy for Beryllium Toxicity : Trisodium HEDTA has been evaluated for its effectiveness in treating experimental beryllium intoxication in rats. It was found to be more effective than other chelators in reducing beryllium concentrations in the blood, kidneys, and spleen, as well as reducing histopathological lesions in the liver and spleen, suggesting its promise as a chelator for beryllium toxicity (Mathur et al., 1993).

  • Cosmetic Formulations : this compound functions as a chelating agent in cosmetic formulations. It has been found to be cytotoxic and weakly genotoxic but not carcinogenic. Its role in enhancing the passage of other chemicals through the skin due to its ability to chelate calcium was noted, suggesting caution in formulations (Lanigan & Yamarik, 2002).

  • Electrodeposition Studies : this compound has been studied in the context of silver–copper electrodeposition from ammonium hydroxide solutions. Its presence was found to influence the morphology of the silver–copper deposits, leading to non-dendritic growth despite high silver content, which is valuable in electrochemical applications (Oliveira & Carlos, 2009).

  • Rare Earth Element Separation : Research into the use of chelating agents for separating rare earth elements by ion-exchange methods has included this compound. The stability of complexes formed with trivalent rare earth cations and HEDTA was a focus, indicating its potential in the separation and purification processes of rare earth metals (Wheelwright & Spedding, 1955).

  • Nuclear Fuel Cycle Applications : this compound has been studied for its complexation with light lanthanides in aqueous solutions, which is relevant to the separation of f-elements in the nuclear fuel cycle. The research provides insights into the structure, composition, and thermodynamics of HEDTA complexes with lanthanides, contributing to understanding their behavior in nuclear waste processing (Li et al., 2019).

  • Radiolysis in Mixed Waste : A study on the gamma-radiolysis of this compound in a simulated mixed waste environment identified several degradation products. This research helps in understanding the behavior of HEDTA under radiolytic conditions, relevant for waste management and environmental remediation (Toste & Pilot, 2008).

  • Electroless Copper Plating : this compound has been used as a complexing agent in nonformaldehyde electroless copper plating. Its presence improves the catalytic activity of copper surfaces for the oxidation of hypophosphite, leading to a higher deposition rate and better conductivity of copper deposits, which is significant in electronics manufacturing (Li & Kohl, 2002).

Mechanism of Action

Target of Action

Trisodium HEDTA primarily targets metal ions . It forms stable complexes with metal ions such as calcium, magnesium, and iron . These metal ions are crucial in various biochemical processes, and their inactivation or removal can significantly impact these processes .

Mode of Action

This compound acts as a chelating agent , binding to metal ions and inactivating them . The chelation process involves the formation of coordinate bonds between the metal ions and the HEDTA molecule . This bond formation results in the creation of a ring structure, known as a chelate . The chelate prevents the metal ions from reacting with other substances, allowing for their removal or stabilization .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the chelation of metal ions . By binding with metal ions, this compound prevents the metals from being deposited onto the hair, scalp, and skin . This action enhances the foaming and cleaning performance of cosmetics and personal care products .

Pharmacokinetics

This compound exhibits remarkable chemical properties that contribute to its effectiveness as a chelating agent . It is highly soluble in water, allowing it to effectively bind with metal ions and remove them from various systems . Therefore, dermal exposures to this compound from the use of cosmetics and personal care products containing this ingredient would result in very little skin penetration and systemic levels well below those shown to produce adverse effects in oral studies .

Result of Action

The binding of metal ions by this compound helps prevent the deterioration of cosmetics and personal care products . It also helps to maintain clarity, protect fragrance compounds, and prevent rancidity . In the manufacturing sector, this compound’s stabilizing effect prolongs the shelf life of products by preventing degradation and oxidation .

Future Directions

Trisodium HEDTA finds applications in a wide range of industries due to its exceptional chelating properties . One of its primary uses is in water treatment, where it is employed as a sequestering agent . It binds with heavy metal ions, such as iron, copper, and zinc, preventing their precipitation and the formation of scale in water systems . In the manufacturing sector, this compound is used as a stabilizer in the production of cosmetics, detergents, and personal care products . It enhances the performance and longevity of these products by preventing the degradation caused by metal ions and other contaminants .

properties

IUPAC Name

trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(2-hydroxyethyl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O7.3Na/c13-4-3-11(5-8(14)15)1-2-12(6-9(16)17)7-10(18)19;;;/h13H,1-7H2,(H,14,15)(H,16,17)(H,18,19);;;/q;3*+1/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHNXAQZPEBNFBC-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN(CC(=O)[O-])CC(=O)[O-])N(CCO)CC(=O)[O-].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N2Na3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

150-39-0 (Parent)
Record name Trisodium N-hydroxyethylethylenediaminetriacetate
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Record name Glycine, N-(2-(bis(carboxymethyl)amino)ethyl)-N-(hydroxyethyl)-, trisodium salt
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DSSTOX Substance ID

DTXSID9027075
Record name Trisodium (2-hydroxyethyl)ethylenediaminetriacetate
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Molecular Weight

344.20 g/mol
Source PubChem
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Physical Description

Dry Powder; Liquid, Odorless crystalline powder; [MSDSonline]
Record name Glycine, N-[2-[bis(carboxymethyl)amino]ethyl]-N-(2-hydroxyethyl)-, sodium salt (1:3)
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Record name Versenol
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Flash Point

Flash point: 100 °C (closed cup)
Record name TRISODIUM N-HYDROXYETHYLETHYLENEDIAMINETRIACETATE
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Solubility

Insoluble in most organic solvents, In water, 480 g/L at 20 °C
Record name TRISODIUM N-HYDROXYETHYLETHYLENEDIAMINETRIACETATE
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Density

1.285
Record name TRISODIUM N-HYDROXYETHYLETHYLENEDIAMINETRIACETATE
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CAS RN

139-89-9, 1330-54-7
Record name Trisodium N-hydroxyethylethylenediaminetriacetate
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Record name Glycine, N-(2-(bis(carboxymethyl)amino)ethyl)-N-(hydroxyethyl)-, trisodium salt
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Record name Glycine, N-[2-[bis(carboxymethyl)amino]ethyl]-N-(2-hydroxyethyl)-, sodium salt (1:3)
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Record name Trisodium (2-hydroxyethyl)ethylenediaminetriacetate
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Record name Trisodium 2-(carboxylatomethyl(2-hydroxyethyl)amino)ethyliminodi(acetate)
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Record name TRISODIUM HEDTA
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Record name TRISODIUM N-HYDROXYETHYLETHYLENEDIAMINETRIACETATE
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Melting Point

288 °C (hydate)
Record name TRISODIUM N-HYDROXYETHYLETHYLENEDIAMINETRIACETATE
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary application of Trisodium HEDTA in the context of the provided research papers?

A1: While this compound has various applications, the provided research papers highlight its use as a chelating agent in specific contexts:

  • Hanford wastes: this compound, along with Tetrasodium EDTA, serves as a complexing agent for radioactive materials in Hanford wastes. [] Understanding its degradation and contribution to ammonia formation is crucial for safe waste management.

Q2: How does this compound contribute to ammonia formation in Hanford wastes?

A2: this compound in Hanford waste undergoes radiolytic and thermal degradation. [] This degradation produces various byproducts, including organic nitrogen compounds. These compounds can then be converted to ammonia through a series of reactions, contributing to the overall ammonia levels in the waste.

Q3: The research mentions that this compound can impact wound healing. What is the mechanism behind this observation?

A3: Research suggests that this compound, when present in the lumen of the stomach, can interfere with wound healing by chelating extracellular calcium. [] This chelation disrupts the localized increase in extracellular calcium concentration necessary for the repair process. Specifically, it hinders the late-phase mobilization of intracellular calcium and ultimately slows down gastric epithelial repair.

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